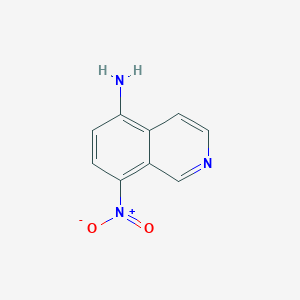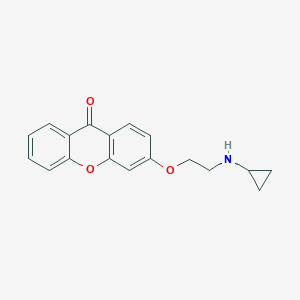
3-(2-(Cyclopropylamino)ethoxy)xanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Cyclopropylamino)ethoxy)xanthone, also known as CPEX, is a xanthone derivative that has been extensively studied for its potential therapeutic applications. CPEX has been found to exhibit significant biological activity, making it a promising compound for further research and development.
Mecanismo De Acción
The mechanism of action of 3-(2-(Cyclopropylamino)ethoxy)xanthone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the protection against oxidative stress and neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-(Cyclopropylamino)ethoxy)xanthone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in in vivo studies.
Direcciones Futuras
There are several potential future directions for research on 3-(2-(Cyclopropylamino)ethoxy)xanthone. One area of interest is the development of 3-(2-(Cyclopropylamino)ethoxy)xanthone analogs with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of 3-(2-(Cyclopropylamino)ethoxy)xanthone's effects on other signaling pathways involved in various diseases. Additionally, the potential use of 3-(2-(Cyclopropylamino)ethoxy)xanthone in combination with other drugs for synergistic effects is an area of interest for future research.
Métodos De Síntesis
The synthesis of 3-(2-(Cyclopropylamino)ethoxy)xanthone involves the reaction of 2-aminoethanol with 3-bromo-9H-xanthen-9-one, followed by the addition of cyclopropylamine. This reaction yields 3-(2-(Cyclopropylamino)ethoxy)xanthone as a white crystalline solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
3-(2-(Cyclopropylamino)ethoxy)xanthone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to have anti-inflammatory effects in both in vitro and in vivo studies. In neurodegenerative disease research, 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to protect against oxidative stress and neuronal death in animal models of Alzheimer's disease.
Propiedades
Número CAS |
156497-45-9 |
|---|---|
Nombre del producto |
3-(2-(Cyclopropylamino)ethoxy)xanthone |
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-[2-(cyclopropylamino)ethoxy]xanthen-9-one |
InChI |
InChI=1S/C18H17NO3/c20-18-14-3-1-2-4-16(14)22-17-11-13(7-8-15(17)18)21-10-9-19-12-5-6-12/h1-4,7-8,11-12,19H,5-6,9-10H2 |
Clave InChI |
JIJNTAROWYGSCC-UHFFFAOYSA-N |
SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
SMILES canónico |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Sinónimos |
3-(2-(cyclopropylamino)ethoxy)xanthone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



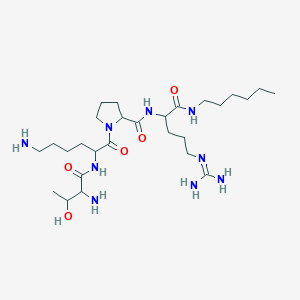
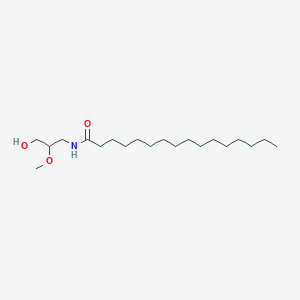
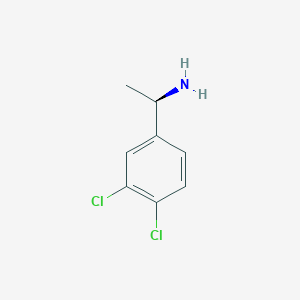
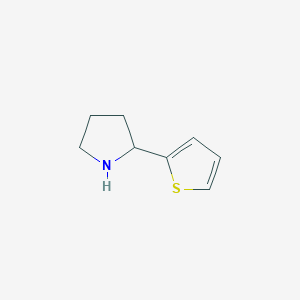
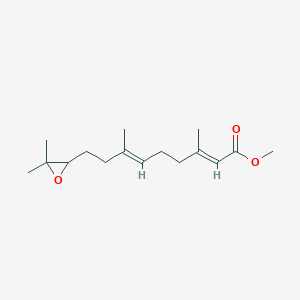
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
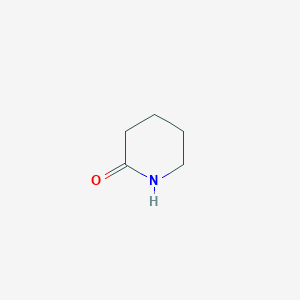
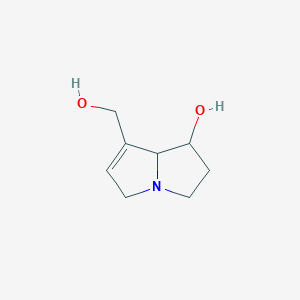
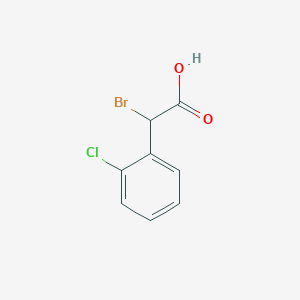
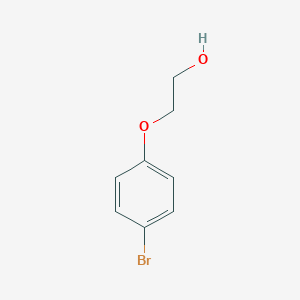

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
